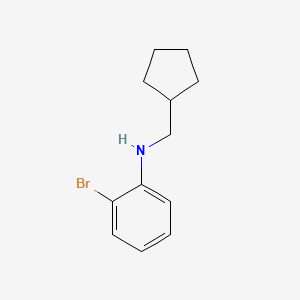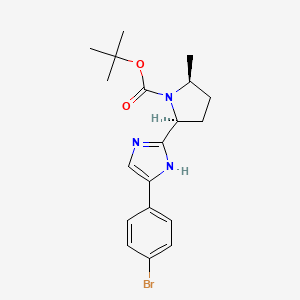
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide is a chemical compound with a unique structure that combines a cyclohexane ring with an amino group, a carboxamide group, and a cyanomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group, carboxamide group, and cyanomethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to form corresponding oximes or nitriles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carboxamide group to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes or nitriles, while reduction of the carboxamide group can produce primary amines .
Aplicaciones Científicas De Investigación
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Amino-cyclohexanecarboxylic acid cyanomethyl amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the cyanomethyl group allows for interactions with nucleophilic sites, while the amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can be compared with other similar compounds, such as:
N-Cyanomethyl-1-aminocyclopentane-1-carboxamide: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring. The difference in ring size can affect the compound’s reactivity and biological activity.
N-Cyanomethyl-1-aminocycloheptane-1-carboxamide: This compound features a cycloheptane ring, which may lead to different steric and electronic properties compared to the cyclohexane derivative.
N-Cyanomethyl-1-aminocyclohexane-1-carboxylate:
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-amino-N-(cyanomethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c10-6-7-12-8(13)9(11)4-2-1-3-5-9/h1-5,7,11H2,(H,12,13) |
Clave InChI |
RUWBBBUXZRUXBG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)NCC#N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8729022.png)

![3-Methyl-5-oxo-5-[(2-phenylethyl)amino]pentanoic acid](/img/structure/B8729029.png)


![(3-{[2-(Dimethylamino)ethyl]oxy}phenyl)methanol](/img/structure/B8729040.png)





